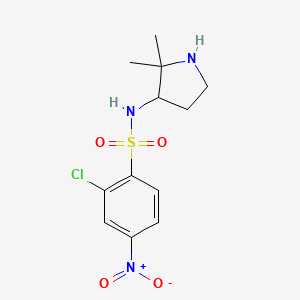![molecular formula C18H27NO2S B6975369 N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine](/img/structure/B6975369.png)
N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro[4.5]decan-4-amine core and a 3-methylsulfonylphenyl group. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine typically involves the condensation of cyclic ketones, amines, and sulfonyl chlorides. One common method is the one-pot three-component condensation reaction, where cyclic ketones, amines, and sulfonyl chlorides are reacted in the presence of a catalyst such as CuSO4·5H2O in toluene . This method yields high purity and high yield of the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine involves its interaction with specific molecular targets. For example, as a prolyl hydroxylase domain enzyme inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of prolyl residues in hypoxia-inducible factor (HIF) proteins. This inhibition can mimic the physiological response to hypoxia, leading to the stabilization of HIF and the upregulation of target genes involved in erythropoiesis and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but different functional groups.
Spirothiazolidinone: Contains a spirocyclic core with a thiazolidinone ring, known for its antiviral properties.
Spiropentadiene: A highly strained spirocyclic compound with a different ring system.
Uniqueness
N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine is unique due to its specific combination of a spiro[4.5]decan-4-amine core and a 3-methylsulfonylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-22(20,21)16-8-5-7-15(13-16)14-19-17-9-6-12-18(17)10-3-2-4-11-18/h5,7-8,13,17,19H,2-4,6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWITNZMHUGQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CNC2CCCC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2S)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975308.png)
![3-[[(2,5-dimethyloxolan-3-yl)amino]methyl]-N-propylbenzamide](/img/structure/B6975321.png)
![2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6975324.png)
![3,3-difluoro-N-[[1-(4-methoxyphenyl)pyrazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B6975330.png)
![3-Methyl-1-[2-(2-methylpiperidin-1-yl)pyridine-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6975341.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine](/img/structure/B6975345.png)
![1-[4-[1-[(2-Methylpyridin-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6975346.png)
![N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine](/img/structure/B6975348.png)
![5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine](/img/structure/B6975356.png)
![1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine](/img/structure/B6975366.png)
![2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol](/img/structure/B6975377.png)
![1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol](/img/structure/B6975385.png)
![1-(2-Bromophenyl)-2-[(2-fluoro-3-methoxyphenyl)methylamino]ethanol](/img/structure/B6975398.png)
